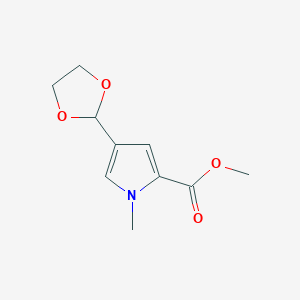
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl group and a carboxylate ester The compound also contains a 1,3-dioxolane ring, which is a five-membered cyclic acetal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a dioxolane derivative under specific conditions. One common method involves the use of a base-catalyzed reaction where the pyrrole derivative is reacted with a dioxolane derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a pyrrole ring and a dioxolane ring in its structure. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxolan-2-yl)-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-11-6-7(10-14-3-4-15-10)5-8(11)9(12)13-2/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
GNHHBDZBXMWGKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















